molecular formula C25H24N4O2 B10928647 [6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10928647
M. Wt: 412.5 g/mol
InChI Key: LUQZFDXAALEKCA-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with a quinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl and quinoline groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify specific parts of the molecule.
  • Substitution : Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
  • Reduction : Lithium aluminum hydride, sodium borohydride, and other reducing agents.
  • Substitution : Halogenated compounds, organometallic reagents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine: In medicine, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone may be explored for its therapeutic potential. It could be studied for its effects on various diseases and conditions, including cancer, inflammation, and neurological disorders.

Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and chemical processes. Its unique properties can contribute to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of this compound lies in its combination of the pyrazolo[3,4-b]pyridine core with the quinoline moiety, which imparts distinct chemical and biological properties. This structural combination may result in unique reactivity and interactions that are not observed in other similar compounds.

Conclusion

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it an interesting subject for research and development, with applications ranging from chemistry and biology to medicine and industry. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C25H24N4O2/c1-16-6-11-23-18(13-16)5-4-12-29(23)25(30)20-14-22(17-7-9-19(31-3)10-8-17)27-24-21(20)15-26-28(24)2/h6-11,13-15H,4-5,12H2,1-3H3

InChI Key

LUQZFDXAALEKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=C(C=C5)OC

Origin of Product

United States

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